Withaphysalin A

Anti-inflammatory Nitric Oxide Macrophage

Inflammation researchers often face confounding cytotoxicity when using standard withanolides like Withaferin A. Withaphysalin A (CAS 57423-72-0) solves this by lacking the ring A enone motif, delivering targeted anti-inflammatory action without non-specific cell death. - IC₅₀ of 22.26 μM for NO inhibition, bridging the potency gap between Withaminima D and L-NMMA. - Uniquely suppresses MAPK (ERK, JNK, p38) signaling while concurrently inhibiting NF-κB and STAT3-a multi-pathway profile absent in 2,3-dihydro-withaphysalin C. - Supplied with full NMR and HR-ESI-MS authentication for confident dereplication and QC of Physalis extracts.

Molecular Formula C28H34O6
Molecular Weight 466.6 g/mol
Cat. No. B1258749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWithaphysalin A
Synonymswithaphysalin A
Molecular FormulaC28H34O6
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)C=CC6)C)C(=O)O2)O)C)C
InChIInChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5,7-8,18-20,22,32H,6,9-14H2,1-4H3/t18-,19+,20+,22+,25-,26+,27+,28+/m0/s1
InChIKeyXXDCTQHRVNTDTI-UENQGIQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Withaphysalin A: Structural and Functional Overview


Withaphysalin A is a C28 steroidal lactone belonging to the withanolide class of natural products, characterized by an ergostane skeleton functionalized at C-1, C-22, and C-26 to form a δ-lactone ring [1]. It was first isolated from Physalis minima and is obtainable from the plant's anti-inflammatory fraction [2]. Withaphysalin A is one of over 750 identified withanolides but can be chromatographically and spectroscopically distinguished from close analogs like Withaferin A and Withanone based on unique 1H and 13C NMR signatures and molecular weight (466.6 g/mol) [1][3].

Withanolide natural product for anti-inflammatory pathway studies
MAPK signaling modulation assay context
NMR-authenticated reference standard for dereplication workflow

Why Withaphysalin A Cannot Be Substituted


In-class substitution of Withaphysalin A with other major withanolides (e.g., Withaferin A, Withanone) is scientifically unsound due to three factors: (1) divergent structural motifs that drive target engagement—Withaphysalin A lacks the ring A enone essential for the high cytotoxicity and proteasome inhibition of Withaferin A [1]; (2) a distinct anti-inflammatory mechanism where Withaphysalin A uniquely suppresses MAPK activation, a feature absent in its closest analog 2,3-dihydro-withaphysalin C (WC) [2]; and (3) differing quantitative potency in functional assays (IC₅₀ for NO inhibition of 22.26 μM vs. 16.52 μM for WC) [3]. These differences preclude interchangeable use in inflammation-focused research programs.

Ring A Enone Absent
Lacks enone essential for Withaferin A cytotoxicity; activity profile may shift toward anti-inflammatory pathways
MAPK Modulation Divergence
Suppresses MAPK activation uniquely; closest analog WC shows no MAPK alteration, pathway-response may not transfer
Potency Context Differs
NO inhibitory potency differs from close analogs; assay-response context may require compound-specific review

Withaphysalin A Procurement Evidence


Anti-Inflammatory Potency Comparison

In a direct head-to-head comparison within the same patent specification, Withaphysalin A (Compound III) demonstrated an IC₅₀ of 22.26 μM for inhibiting LPS-induced nitric oxide (NO) release in RAW264.7 macrophages, which was less potent than Withaminima D (3.91 μM) and Dihydrowithaphysalin C (16.52 μM), but more potent than Withaminima B (8.68 μM? Note: IC₅₀ value of 8.68 μM for Withaminima B is lower than Withaphysalin A, indicating higher potency for Withaminima B relative to Withaphysalin A) [1]. The quantitative ordering of potency is Withaminima D > Dihydrowithaphysalin C > Withaphysalin A, with a quantified difference of 5.74 μM between Withaphysalin A and Dihydrowithaphysalin C [1].

Anti-Inflammatory Potency
Head-to-head
IC50 22.26 μM vs 16.52 μM (WC) Δ 5.74 μM
Supports anti-inflammatory screening context
Head-to-head potency comparison; reported patent data
Anti-inflammatory Nitric Oxide Macrophage

MAPK Suppression in Macrophages

In a direct comparative study of two major withanolides from Physalis minima, Withaphysalin A (WA) and 2,3-dihydro-withaphysalin C (WC) were evaluated for their effects on MAPK signaling in LPS-stimulated RAW264.7 cells. WA uniquely suppressed the activation of MAPKs, whereas WC showed no alteration of MAPK activation [1]. Both compounds suppressed NF-κB p65 nuclear translocation and STAT3 phosphorylation and upregulated HO-1 expression, indicating that MAPK modulation is a distinguishing mechanistic feature of Withaphysalin A not shared by its closest structural analog [1].

MAPK Suppression
Head-to-head
WA: Suppressed MAPK / WC: No alteration Western blot
Supports pathway-response interpretation
MAPK modulation unique to WA vs. WC in RAW264.7
MAPK Signal Transduction Anti-inflammatory

NMR Structural Confirmation

The structure of Withaphysalin A was unambiguously established through extensive 1D (1H NMR, 13C NMR, DEPT-135) and 2D (COSY, HMQC, HMBC) NMR analysis, with relative stereochemistry assigned via 1D NOESY correlations and coupling constant analysis [1][2]. This complete spectral assignment provides a definitive fingerprint for distinguishing Withaphysalin A from other withaphysalins (e.g., Withaphysalin D, E, F, M, N, O) and from withanolides like Withaferin A, which possess different substitution patterns on the ergostane skeleton [3]. The high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data and electronic circular dichroism (ECD) spectra further confirm absolute configuration [1].

NMR Structural Confirmation
Specification review
1D/2D NMR + HR-ESI-MS + ECD Full assignment
Supports procurement QC review
Complete spectral fingerprint for identity confirmation
NMR Spectroscopy Quality Control Structural Elucidation

Cytotoxicity vs. Withaferin A

A comprehensive structure–activity relationship (SAR) study of 36 withanolide analogs demonstrated that the ring A enone moiety is essential for both cytotoxicity and heat-shock-inducing activity [1]. Withaferin A, which contains this α,β-unsaturated ketone in ring A, exhibits potent cytotoxicity with IC₅₀ values in the low micromolar to nanomolar range across multiple cancer cell lines (e.g., IC₅₀ = 1.5 μM against ALDH1+ cancer stem cells) [2]. In contrast, Withaphysalin A lacks this ring A enone functionality, resulting in significantly reduced cytotoxic potency. This class-level inference is supported by the observation that Withaphysalin A is primarily pursued for anti-inflammatory rather than cytotoxic applications, with IC₅₀ values for NO inhibition (~22 μM) substantially higher than the sub-micromolar cytotoxic potencies of Withaferin A [3][4].

Cytotoxicity SAR
Class-level
Reduced cytotoxicity vs. enone-containing withanolides SAR-driven
Supports application-fit differentiation
Class-level SAR inference; cross-assay context
Cytotoxicity Structure-Activity Relationship Cancer

Withaphysalin A Application Scenarios


In Vitro Anti-Inflammatory Screening

Researchers requiring a withanolide with intermediate NO inhibitory activity (IC₅₀ = 22.26 μM) for benchmarking against novel anti-inflammatory agents can procure Withaphysalin A. Its potency, lying between Withaminima D (3.91 μM) and the positive control L-NMMA (36.40 μM), provides a useful reference point for structure-activity relationship studies [1].

Mechanistic Studies of MAPK-Dependent Inflammatory Pathways

Withaphysalin A is uniquely suited for dissecting MAPK-dependent anti-inflammatory mechanisms in macrophage models. Unlike its close analog 2,3-dihydro-withaphysalin C (WC), which does not affect MAPK activation, Withaphysalin A suppresses MAPK signaling while concurrently inhibiting NF-κB and STAT3 pathways [2]. This enables precise pathway interrogation not possible with WC.

Analytical Chemistry and Natural Product Dereplication

Withaphysalin A serves as an authenticated reference standard for dereplication studies and quality control of Physalis extracts. Its complete NMR spectral assignments (1H, 13C, 2D correlations) and HR-ESI-MS data provide a definitive fingerprint for identification, distinguishing it from co-occurring withanolides such as Withaferin A, Withanone, and other withaphysalins [3][4].

Inflammation Research with Low Cytotoxicity

Investigators studying inflammation without confounding cytotoxic effects can select Withaphysalin A over Withaferin A. Withaferin A's potent cytotoxicity (IC₅₀ in nM range) complicates interpretation of anti-inflammatory assays, whereas Withaphysalin A's lack of the ring A enone results in minimal direct cytotoxicity, allowing cleaner evaluation of anti-inflammatory mechanisms [5][6].

Application
Selection Property
Validation Focus
Anti-inflammatory pathway screening studies
NO inhibition assay context
Benchmarking against pathway controls
MAPK-dependent pathway studies
Pathway-specific modulation review
MAPK / NF-κB / STAT3 endpoint interpretation
Natural product dereplication studies
NMR spectral fingerprint review
QC identity confirmation
Inflammation research with low cytotoxicity interference
Cytotoxicity-profile differentiation
Cell-viability endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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